
N-(3-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Routes and Molecular Design
A New Route to Vinyl Fluorides The research by McCarthy et al. (1990) presents a method that could potentially be related to the synthesis of complex molecules like the one . They describe a facile two-step route to vinyl fluorides, which could be relevant for designing molecules with similar structural features (J. McCarthy, D. Matthews, M. L. Edwards, D. Stemerick, E. Jarvi, 1990).
Catalytic Asymmetric Addition Bhosale et al. (2022) report on a metal-free, asymmetric addition process that could be applied to the synthesis or modification of complex molecules, highlighting a technique that may facilitate the creation of compounds with precise stereoselectivities, possibly including the target compound (V. Bhosale, I. Císařová, M. Kamlar, J. Veselý, 2022).
Structural Studies and Supramolecular Assembly Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, which, while not the exact compound , exemplifies the analysis of complex molecules' crystal structures and supramolecular interactions. This research can provide insights into how similar compounds might be analyzed for their structural and interaction properties (Tanusri Dey, Soumen Ghosh, Jyoti Mareddy, J. Anireddy, Sarbani Pal, A. K. Mukherjee, 2015).
Synthesis and Molecular Conformations Sagar et al. (2017) explore the synthesis and hydrogen bonding in pyrazolo[4,3-c]pyridines, providing valuable information on the molecular conformations and interactions in compounds that share structural motifs with the compound of interest. This kind of research is crucial for understanding how different substituents affect a molecule's shape and properties (B. K. Sagar, K. B. Harsha, H. Yathirajan, K. Rangappa, R. Rathore, C. Glidewell, 2017).
Propriétés
IUPAC Name |
N-[3-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c1-3-18(25)24-17(19-14(20)8-5-9-15(19)21)11-16(22-24)12-6-4-7-13(10-12)23-28(2,26)27/h4-10,17,23H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPSUYWAXHFRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)
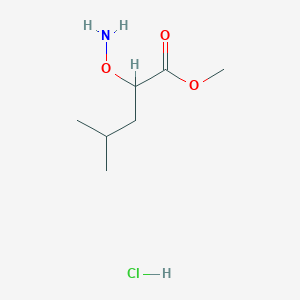
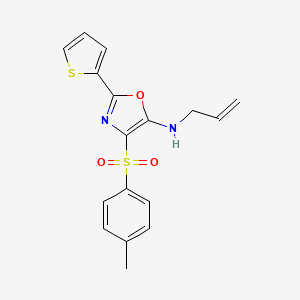
![[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2973296.png)
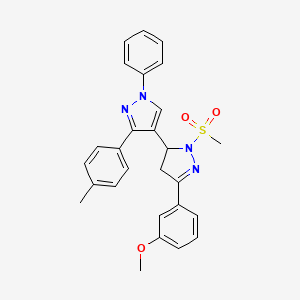

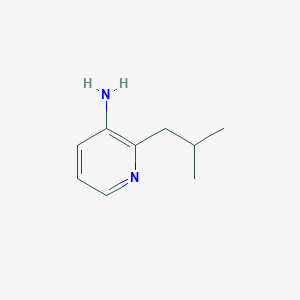
![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2973302.png)
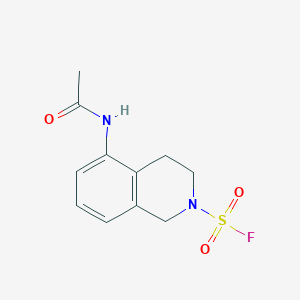
![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

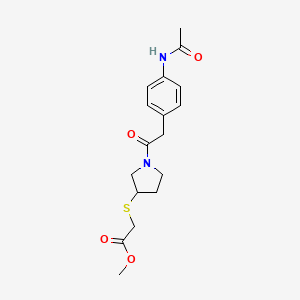
![4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2973310.png)
